molecular formula C10H14N2O5 B13840419 tert-Butyl 3-methoxy-2-nitro-1H-pyrrole-1-carboxylate

tert-Butyl 3-methoxy-2-nitro-1H-pyrrole-1-carboxylate

Cat. No.: B13840419
M. Wt: 242.23 g/mol
InChI Key: PNFCFOVUJMOJPM-UHFFFAOYSA-N
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Description

tert-Butyl 3-methoxy-2-nitro-1H-pyrrole-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a tert-butyl ester group, a methoxy group, and a nitro group attached to the pyrrole ring

Preparation Methods

The synthesis of tert-Butyl 3-methoxy-2-nitro-1H-pyrrole-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable pyrrole precursor to introduce the nitro group. This is followed by the introduction of the methoxy group through methylation reactions. Finally, the tert-butyl ester group is introduced via esterification reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-methoxy-2-nitro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), strong acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-methoxy-2-nitro-1H-pyrrole-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrrole derivatives, including their potential as antimicrobial or anticancer agents.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methoxy-2-nitro-1H-pyrrole-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The methoxy and tert-butyl ester groups can influence the compound’s solubility, stability, and overall bioavailability.

Comparison with Similar Compounds

tert-Butyl 3-methoxy-2-nitro-1H-pyrrole-1-carboxylate can be compared with other pyrrole derivatives, such as:

    tert-Butyl 3-methoxy-2-amino-1H-pyrrole-1-carboxylate: This compound has an amino group instead of a nitro group, which can significantly alter its chemical reactivity and biological activity.

    tert-Butyl 3-hydroxy-2-nitro-1H-pyrrole-1-carboxylate: The presence of a hydroxy group instead of a methoxy group can affect the compound’s hydrogen bonding and solubility properties.

    tert-Butyl 3-methoxy-2-nitro-1H-indole-1-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

tert-butyl 3-methoxy-2-nitropyrrole-1-carboxylate

InChI

InChI=1S/C10H14N2O5/c1-10(2,3)17-9(13)11-6-5-7(16-4)8(11)12(14)15/h5-6H,1-4H3

InChI Key

PNFCFOVUJMOJPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=C1[N+](=O)[O-])OC

Origin of Product

United States

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